molecular formula C13H15ClN2 B2684670 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride CAS No. 1052545-57-9

1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride

Cat. No.: B2684670
CAS No.: 1052545-57-9
M. Wt: 234.73
InChI Key: JNISSVMSBMBYRE-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride is a substituted dihydropyridine derivative with a 4-methylbenzyl group attached to the nitrogen atom of the heterocyclic ring. Notably, commercial availability of this compound is restricted, as evidenced by its "discontinued" status across multiple product listings by CymitQuimica (2025) .

The hydrochloride salt form enhances solubility in polar solvents, a common modification for improving bioavailability in drug development.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyridin-2-imine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c1-11-5-7-12(8-6-11)10-15-9-3-2-4-13(15)14;/h2-9,14H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNISSVMSBMBYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=CC2=N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Calcium Channel Blocker Activity

1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride may exhibit calcium channel blocking activity akin to other dihydropyridines. This property could potentially lead to applications in treating cardiovascular diseases by relaxing blood vessels and lowering blood pressure through interference with calcium ion movement in smooth muscle cells.

Antimicrobial Potential

Research into similar compounds has shown promising antimicrobial activities. For instance, hybrid molecules incorporating dihydropyridine structures have been evaluated for their efficacy against multidrug-resistant pathogens. The potential for this compound to act as an antimicrobial agent warrants further investigation .

Potential Derivatives and Future Research Directions

The ability to synthesize derivatives from this compound opens avenues for the development of new therapeutic agents. Future research should focus on:

  • Biological Activity Profiling : Comprehensive studies to elucidate the specific biological activities of this compound and its derivatives.
  • Mechanistic Studies : Investigating the mechanisms through which this compound may exert its effects, particularly in relation to calcium channel interactions.
  • Formulation Development : Exploring formulations that could enhance the bioavailability and efficacy of this compound in clinical settings.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other dihydropyridine derivatives, particularly 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS 83441-26-3), which substitutes the 4-methylphenyl group with a benzyl moiety . Key differences include:

Property 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine HCl 1-Benzyl-1,2-dihydropyridin-2-imine HCl
Molecular Formula Not fully reported (estimated: C₁₃H₁₅ClN₂) C₁₂H₁₃ClN₂
Molecular Weight ~234.7 (estimated) 220.7
Substituent 4-Methylphenylmethyl Benzyl
Commercial Availability Discontinued Available (American Elements, 2024)

The 4-methylphenyl group introduces steric and electronic effects distinct from the benzyl group.

Functional Analogues

  • Unlike the dihydropyridine derivatives, dopamine is a catecholamine with well-characterized neurotransmitter activity .
  • Complex heterocycles (e.g., pyrido-pyrimidinones from Pharmacopeial Forum, 2005): These compounds feature fused heterocyclic systems but lack the imine functionality and substitution pattern of the target compound .

Stability and Reactivity

Dihydropyridine derivatives are prone to oxidation under ambient conditions, forming pyridinium salts. The presence of the 4-methylphenyl group in the target compound may stabilize the dihydropyridine ring via steric hindrance, delaying oxidation compared to simpler analogues. However, experimental data confirming this hypothesis are lacking.

Biological Activity

1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride, with a molecular formula of C₁₃H₁₅ClN₂ and a molecular weight of approximately 234.73 g/mol, is an organic compound primarily utilized in research settings. Its structure features a dihydropyridine core and an imine functional group, which are characteristic of compounds that may exhibit significant biological activity. This article explores the biological activity of this compound, including its potential applications and mechanisms of action.

  • IUPAC Name : this compound
  • CAS Number : 1052545-57-9
  • Molecular Weight : 234.73 g/mol
  • Physical Form : Typically appears as a powder.

The biological activity of this compound is hypothesized to be similar to other dihydropyridine derivatives, which are known for their calcium channel blocking activities. This mechanism may lead to:

  • Vasodilation : By blocking calcium ion movement in smooth muscle cells, the compound could potentially relax blood vessels and lower blood pressure.
  • Neuroprotective Effects : Some dihydropyridine derivatives have shown neuroprotective properties by modulating neurotransmitter release and protecting against neurotoxicity.

Comparative Studies

Research on similar compounds has indicated various biological activities. For instance:

CompoundBiological ActivityReference
DihydropyridinesCalcium channel blocking, vasodilation
Pyrazole derivativesAntimicrobial activity (MIC values: 0.22 - 0.25 μg/mL)
Thiadiazine derivativesAntimicrobial, anti-inflammatory

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies suggest that dihydropyridine derivatives can exhibit significant antimicrobial properties. For example, pyrazole derivatives related to this class demonstrated minimum inhibitory concentrations (MIC) against various pathogens, indicating potential for development as antimicrobial agents .
  • Neurotoxicity Studies : Analogous compounds have been evaluated for neurotoxic effects mediated by monoamine oxidase (MAO) activity. Compounds that are good substrates for MAO-B were found to be neurotoxic, suggesting that similar assessments could be conducted for this compound .
  • Calcium Channel Blockade : If this compound exhibits calcium channel blocking activity akin to other dihydropyridines, it could play a role in cardiovascular therapies aimed at managing hypertension and other related conditions.

Future Research Directions

Further research is necessary to establish the specific biological effects and therapeutic potential of this compound. Key areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.
  • Derivatives Synthesis : Exploring modifications to the structure to enhance efficacy or reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride, and how can their efficiency be evaluated?

Methodological Answer: Synthetic routes should prioritize regioselective alkylation and imine formation. Key steps include:

  • Alkylation of pyridine derivatives with 4-methylbenzyl halides under inert conditions (e.g., N₂ atmosphere).
  • Imine formation via condensation with ammonia equivalents in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Acidification (HCl) to isolate the hydrochloride salt.
    Efficiency is evaluated by:
  • Yield optimization using Design of Experiments (DoE) to test variables (temperature, solvent ratio, reaction time) .
  • Purity assessment via HPLC or LC-MS to quantify byproducts (e.g., unreacted starting materials) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural confirmation :
    • NMR (¹H/¹³C) : Identify aromatic protons (6.5–8.0 ppm for pyridine and benzyl groups) and imine protons (~8.5 ppm).
    • IR spectroscopy : Confirm C=N stretch (~1640–1690 cm⁻¹) and NH bending (~1600 cm⁻¹).
  • Purity analysis :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
    • LC-MS to detect trace impurities (e.g., oxidation byproducts) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First-aid measures :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin contact : Rinse with water for 15 minutes; remove contaminated clothing.
    • Eye exposure : Flush with saline solution for 20 minutes .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps (alkylation, imine formation).
  • Transition-state analysis identifies rate-limiting steps (e.g., proton transfer in imine formation).
  • Machine learning (ML) models trained on experimental data prioritize solvent systems (e.g., DMF vs. THF) for higher yields .
  • Feedback loops : Experimental results refine computational models to improve reaction prediction accuracy .

Q. What statistical experimental design approaches are suitable for resolving conflicting data in reaction yield optimization?

Methodological Answer:

  • Factorial design : Test interactions between variables (e.g., temperature × catalyst loading) to identify dominant factors.
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., solvent polarity vs. yield).
  • Robustness testing : Use Plackett-Burman designs to assess sensitivity to minor perturbations (e.g., humidity) .
  • Data reconciliation : Apply ANOVA to resolve contradictions between replicate experiments .

Q. What strategies are recommended for elucidating the reaction mechanism involving this compound in catalytic systems?

Methodological Answer:

  • Isotopic labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in imine formation.
  • Kinetic isotope effects (KIE) : Compare reaction rates with H/D-labeled substrates to identify rate-determining steps.
  • In-situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions.
  • Computational docking : Simulate interactions between the compound and catalytic surfaces (e.g., metal catalysts) .

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